

The role of DDO-2728 in epitranscriptomics

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Compound of Interest

Compound Name: DDO-2728

Cat. No.: B15135484

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An in-depth analysis of current scientific literature reveals no public information on a compound or protein designated "**DDO-2728**" in the context of epitranscriptomics. This designation may be part of an internal, unpublished library, a hypothetical molecule, or a typographical error.

To fulfill the core requirements of this request for an in-depth technical guide, this document will focus on a well-characterized and publicly documented molecule relevant to epitranscriptomics: STM2457, a first-in-class, potent, and selective catalytic inhibitor of the METTL3-METTL14 N6-methyladenosine (m⁶A) methyltransferase complex.^{[1][2]} This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the m⁶A writer complex.

Introduction to STM2457

STM2457 is a small molecule inhibitor that targets METTL3, the catalytic subunit of the primary m⁶A methyltransferase complex in mammalian cells.^{[1][2]} N6-methyladenosine (m⁶A) is the most abundant internal modification on messenger RNA (mRNA) and plays a critical role in regulating RNA metabolism, including splicing, stability, translation, and localization.^[1] The METTL3 enzyme has been identified as a key dependency in various cancers, particularly Acute Myeloid Leukemia (AML), where it promotes the translation of oncogenic transcripts.^{[1][2][3]}

STM2457 was developed through optimization of a high-throughput screening hit and functions as an S-adenosyl methionine (SAM)-competitive inhibitor.^{[1][4]} By binding to the METTL3 active site, it prevents the transfer of a methyl group from SAM to adenosine residues on RNA, leading to a global reduction of m⁶A levels on target transcripts.^[1] This inhibitory action has

been shown to induce differentiation and apoptosis in AML cells and impair leukemia progression in preclinical models, establishing METTL3 as a viable therapeutic target.[\[1\]](#)[\[2\]](#)[\[5\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative metrics for STM2457's activity and efficacy from published studies.

Table 1: In Vitro Biochemical and Cellular Activity

Parameter	Value	Assay/Context	Source
Biochemical IC ₅₀	16.9 nM	METTL3/METTL14 RF/MS methyltransferase assay	[1] [6] [7]
Binding Affinity (Kd)	1.4 nM	Surface Plasmon Resonance (SPR) vs. METTL3/14	[1] [7] [8]
Cellular m ⁶ A IC ₅₀	~500 nM	m ⁶ A quantification on poly-A+ RNA (MOLM- 13 cells)	[1]
Cellular Proliferation IC ₅₀	3.5 μM	MOLM-13 AML cells	[4]
Cellular Target Engagement IC ₅₀	4.8 μM	Cellular Thermal Shift Assay (CETSA)	[4]
Selectivity	>1,000-fold	vs. a panel of 45 other methyltransferases	[1] [8]

Table 2: Cellular Effects in AML Cell Lines

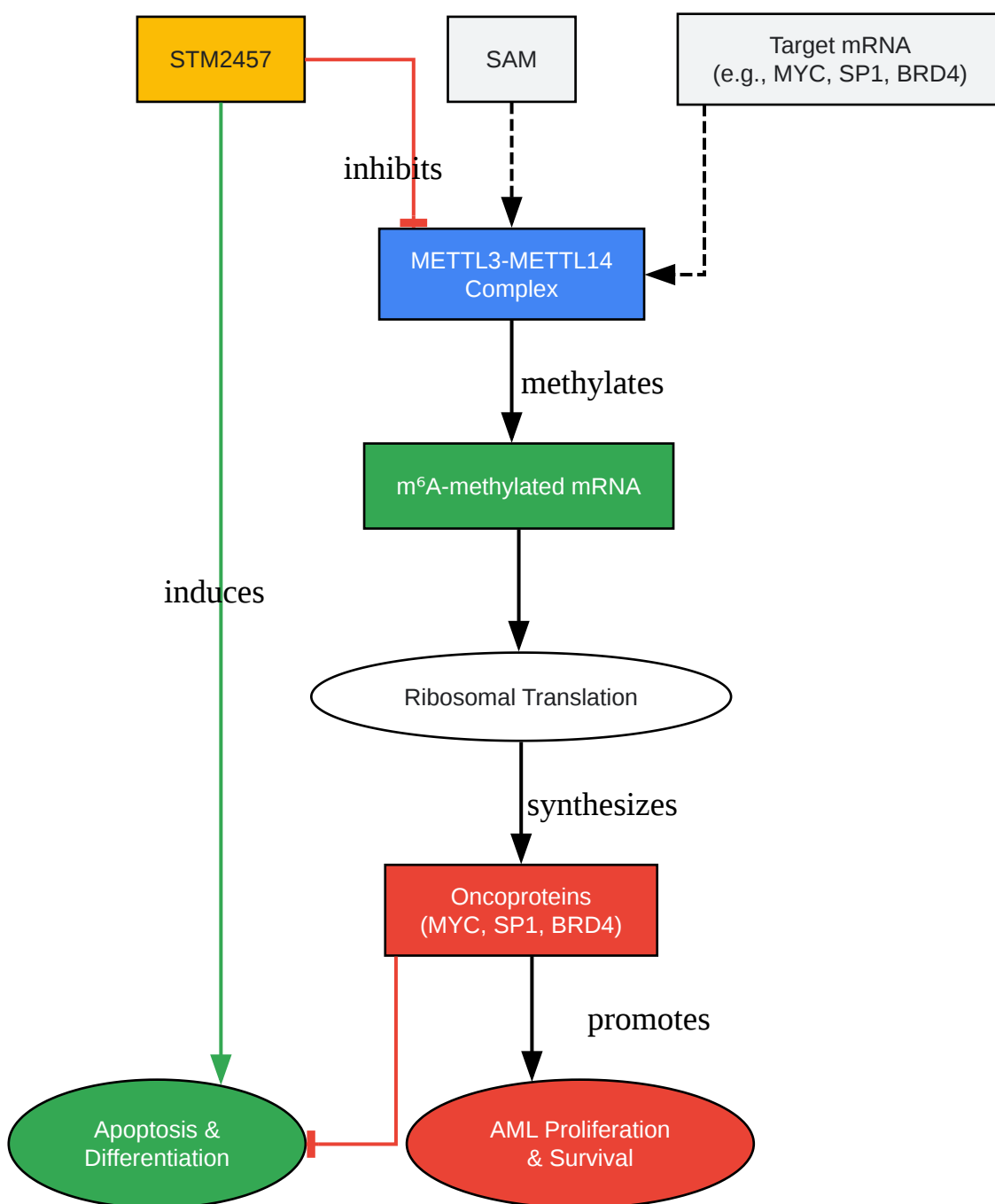
Cell Line	Proliferation IC ₅₀ (μM)	Source
MOLM-13	3.5	[4] [9]
MV4-11	5.8	[9]
THP-1	10.2	[9]
OCI-AML3	11.5	[9]
MONO-MAC-6	12.1	[9]

Signaling Pathways and Mechanism of Action

STM2457 exerts its anti-leukemic effects by inhibiting the catalytic activity of METTL3, which leads to a downstream cascade affecting protein translation and cellular fate.

Core Mechanism of Action

Inhibition of the METTL3/14 complex by STM2457 reduces m⁶A deposition on the mRNA of key leukemogenic proteins, such as MYC, BRD4, and SP1.[\[1\]](#)[\[10\]](#) The loss of m⁶A marks on these transcripts leads to ribosomal stalling and reduced translational efficiency.[\[1\]](#) This selective decrease in the protein levels of critical oncogenes, without altering their mRNA transcript levels, pushes AML cells towards differentiation and apoptosis.[\[1\]](#)[\[3\]](#)



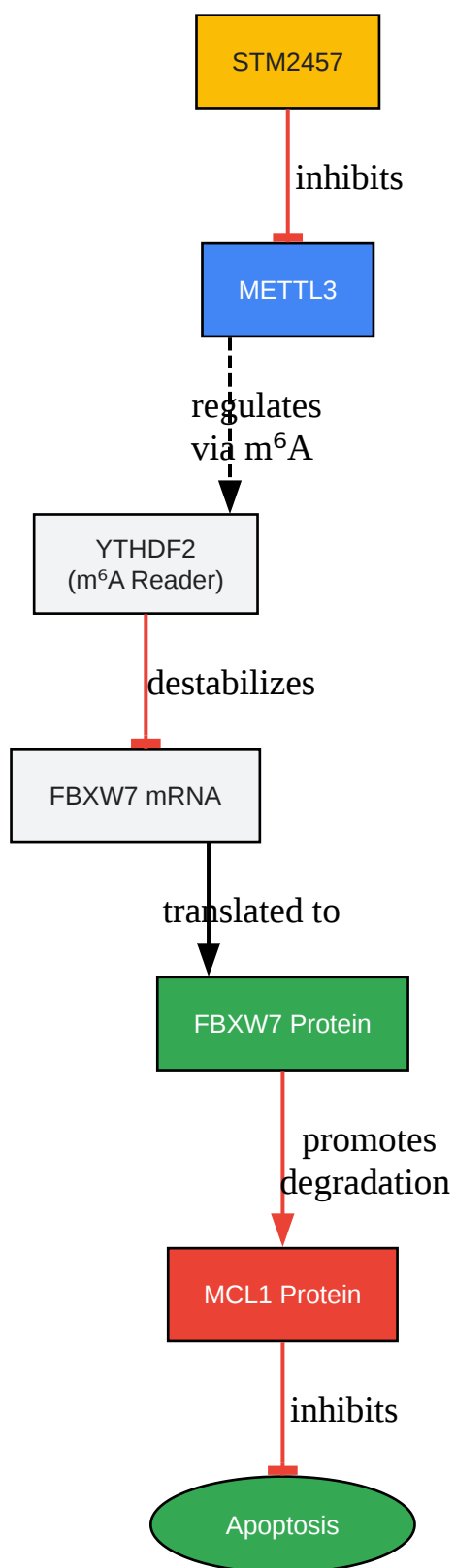
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Caption: STM2457 inhibits the METTL3-METTL14 complex, blocking mRNA methylation.

MCL1 Regulation Pathway

Recent studies have elucidated a more specific pathway involving the anti-apoptotic protein MCL1. STM2457 treatment enhances the expression of the E3 ubiquitin ligase FBXW7. This

effect is mediated through the m⁶A reader protein YTHDF2. The upregulation of FBXW7 leads to the degradation of MCL1 protein, sensitizing AML cells to apoptosis and overcoming resistance to other therapies like Venetoclax.[[11](#)]



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Caption: STM2457 enhances apoptosis via the METTL3-YTHDF2-FBXW7-MCL1 axis.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are based on descriptions in the cited literature and serve as a guide for study replication.[\[1\]](#)[\[12\]](#)[\[13\]](#)

METTL3/METTL14 In Vitro Enzymatic Assay (RF/MS-based)

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of a compound against the METTL3/14 complex.

Methodology:

- **Enzyme Preparation:** Use purified, full-length recombinant His-tagged METTL3 co-expressed with FLAG-tagged METTL14.[\[1\]](#)
- **Reaction Mixture:** Prepare reactions in a 384-well plate with a final volume of 20 μ L. Each reaction should contain:
 - 20 mM Tris-HCl, pH 7.6
 - 1 mM DTT
 - 0.01% Tween-20
 - METTL3/14 enzyme complex (e.g., 5 nM)
 - SAM (e.g., at K_m concentration)
 - RNA oligonucleotide substrate containing a consensus methylation sequence.
 - Serial dilutions of STM2457 or control compound (dissolved in DMSO).
- **Incubation:** Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
- **Quenching:** Stop the reaction by adding a quenching solution (e.g., 0.5% formic acid).

- **Detection:** Analyze the samples using a RapidFire Mass Spectrometry (RF/MS) system to quantify the formation of the methylated RNA substrate and the unmethylated substrate.
- **Data Analysis:** Calculate the percent inhibition for each compound concentration relative to DMSO controls. Plot the dose-response curve and fit using a four-parameter logistic equation to determine the IC₅₀ value.^{[1][14]}

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To measure the binding kinetics and affinity (K_d) of STM2457 to the METTL3/14 complex.

Methodology:

- **Chip Preparation:** Immobilize the purified METTL3/14 protein complex onto a sensor chip (e.g., a CM5 chip via amine coupling).
- **Analyte Preparation:** Prepare serial dilutions of STM2457 in a suitable running buffer (e.g., HBS-EP+).
- **Binding Measurement:** Inject the STM2457 dilutions over the sensor chip surface at a constant flow rate. Measure the change in response units (RU) over time to monitor association and dissociation.
- **Regeneration:** After each cycle, regenerate the sensor surface using a regeneration solution (e.g., a low pH glycine solution) to remove bound analyte.
- **Competition Assay (Optional):** To confirm the binding mode, perform the binding measurement with STM2457 in a running buffer that is pre-saturated with a high concentration of SAM. A reduction in binding indicates a SAM-competitive mechanism.^[1]
- **Data Analysis:** Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_d = k_d/k_a).^[1]

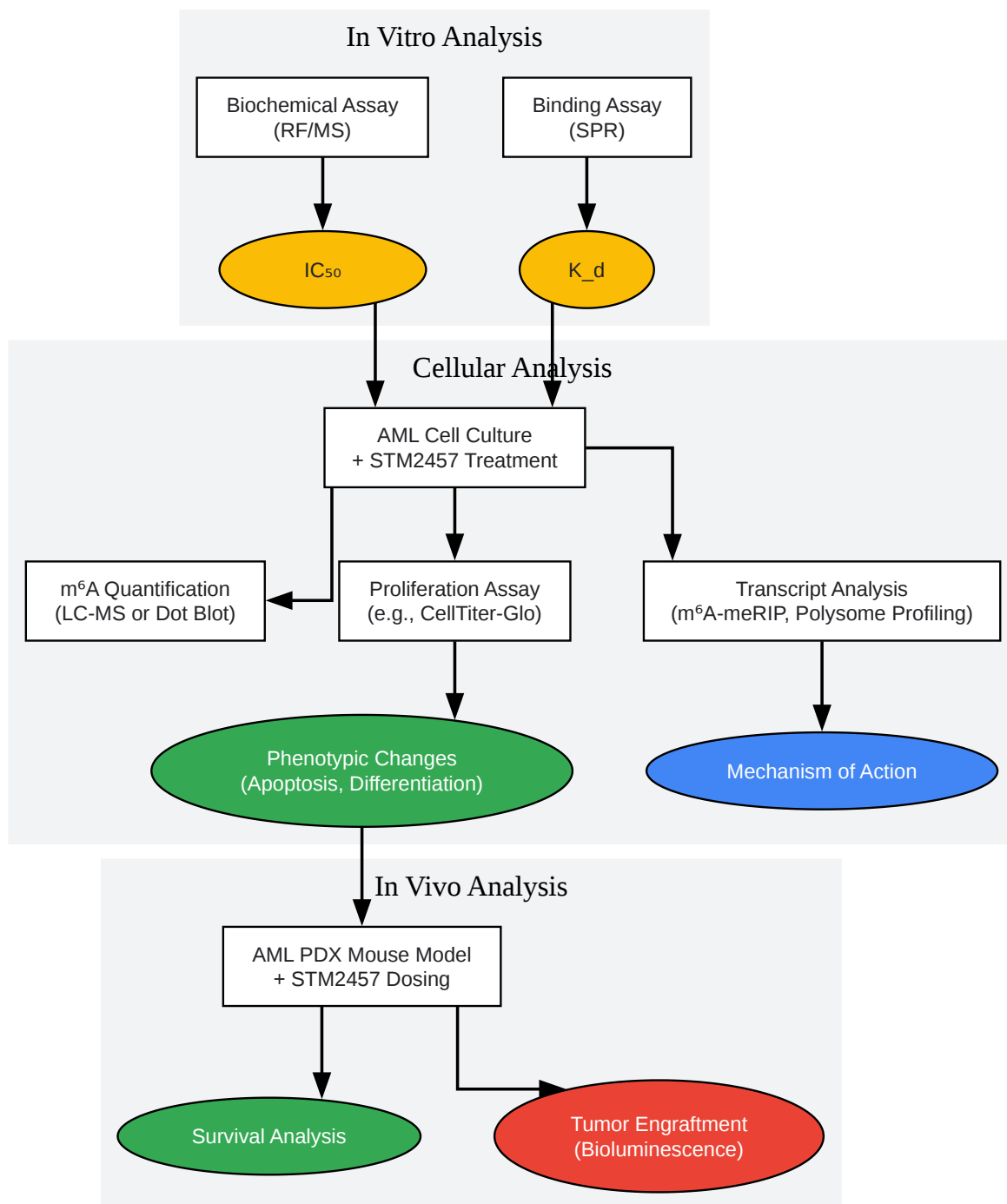
Cellular m⁶A Quantification

Objective: To measure the effect of STM2457 on total m⁶A levels in cellular RNA.

Methodology:

- Cell Culture and Treatment: Culture cells (e.g., MOLM-13) and treat with a dose range of STM2457 or vehicle (DMSO) for a specified duration (e.g., 24-48 hours).[\[1\]](#)
- RNA Isolation: Isolate total RNA from the cells, followed by enrichment for poly-A⁺ RNA (mRNA) using oligo(dT)-magnetic beads.
- Quantification: Determine the m⁶A levels using one of the following methods:
 - LC-MS/MS: Digest the mRNA to single nucleosides and analyze via liquid chromatography-tandem mass spectrometry to quantify the ratio of m⁶A to adenosine (A). This is the gold standard for accuracy.[\[15\]](#)
 - m⁶A Dot Blot: Denature the RNA and spot serial dilutions onto a nylon membrane. Probe the membrane with a specific anti-m⁶A antibody, followed by a secondary antibody conjugated to HRP for chemiluminescent detection. Use methylene blue staining as a loading control.[\[16\]](#)
- Data Analysis: For LC-MS/MS, calculate the m⁶A/A ratio. For dot blot, quantify spot intensity using densitometry. Normalize the m⁶A signal to the loading control and calculate the percent reduction relative to the vehicle-treated sample.[\[1\]](#)

Experimental Workflow Diagram



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